molecular formula C21H40BrNO2 B025646 Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate CAS No. 102571-18-6

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate

Cat. No. B025646
M. Wt: 418.5 g/mol
InChI Key: QIMCCDRJOJTRLJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate, also known as DEEDB, is a quaternary ammonium compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have activity as a cholinesterase inhibitor, which may make it useful in the treatment of Alzheimer's disease. Additionally, Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have activity as a surfactant, which may make it useful in drug delivery systems.

Mechanism Of Action

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is thought to act as a cholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which may improve cognitive function. Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate's surfactant activity is thought to be due to its ability to reduce the surface tension of liquids, which may make it useful in drug delivery systems.

Biochemical And Physiological Effects

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have a number of biochemical and physiological effects, including inhibition of cholinesterase activity, reduction of surface tension, and membrane-disrupting activity. It has also been shown to have antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has a number of advantages for use in lab experiments, including its ability to inhibit cholinesterase activity and its surfactant activity. However, it also has a number of limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are a number of potential future directions for research on Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate. These include further studies on its potential use as a cholinesterase inhibitor for the treatment of Alzheimer's disease, as well as studies on its potential use as a surfactant in drug delivery systems. Additionally, further studies on its biochemical and physiological effects may lead to new applications in a variety of scientific research fields.

Synthesis Methods

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate can be synthesized through a series of reactions involving the reaction of diethyl(2-hydroxyethyl)amine with propylene oxide to form the intermediate diethyl(2-hydroxyethyl)propylamine. The intermediate is then reacted with bromoacetic acid to form the quaternary ammonium salt, which can be further reacted with dicyclopentylacetic acid to form Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate.

properties

CAS RN

102571-18-6

Product Name

Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate

Molecular Formula

C21H40BrNO2

Molecular Weight

418.5 g/mol

IUPAC Name

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide

InChI

InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1

InChI Key

QIMCCDRJOJTRLJ-UHFFFAOYSA-M

SMILES

CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]

Canonical SMILES

CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]

synonyms

Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e

Origin of Product

United States

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